molecular formula C20H21ClN2S B12669875 Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)- CAS No. 21642-94-4

Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)-

Cat. No.: B12669875
CAS No.: 21642-94-4
M. Wt: 356.9 g/mol
InChI Key: SLTQOJGWYUTULB-BNCCVWRVSA-N
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Description

Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- is an organic compound known for its diverse applications in medicinal chemistry. It is a derivative of thioxanthene and piperazine, characterized by the presence of a chloro-substituted thioxanthene moiety linked to a piperazine ring through a propylidene bridge. This compound is notable for its pharmacological properties, particularly in the field of antipsychotic medications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential as an antipsychotic agent due to its ability to modulate neurotransmitter receptors.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- involves its interaction with dopamine receptors in the brain. It acts as an antagonist at D1 and D2 dopamine receptors, which helps in modulating the dopaminergic activity associated with psychotic disorders. This interaction leads to a reduction in symptoms such as hallucinations and delusions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- is unique due to its specific structural features that confer distinct pharmacological properties. Its ability to selectively interact with dopamine receptors makes it a valuable compound in the treatment of psychotic disorders .

Properties

CAS No.

21642-94-4

Molecular Formula

C20H21ClN2S

Molecular Weight

356.9 g/mol

IUPAC Name

1-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine

InChI

InChI=1S/C20H21ClN2S/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23/h1-2,4-8,14,22H,3,9-13H2/b16-5-

InChI Key

SLTQOJGWYUTULB-BNCCVWRVSA-N

Isomeric SMILES

C1CN(CCN1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

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